molecular formula C8H13N3 B1484137 6-(Butan-2-yl)pyrimidin-4-amine CAS No. 2091714-14-4

6-(Butan-2-yl)pyrimidin-4-amine

Cat. No.: B1484137
CAS No.: 2091714-14-4
M. Wt: 151.21 g/mol
InChI Key: YXXJQDAMSVBCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Butan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Butan-2-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties. Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to altered cell growth and survival, making it a potential candidate for anticancer research. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism.

Biological Activity

6-(Butan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity and function. Notably, it has been observed to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) . These interactions suggest a potential role in modulating inflammatory responses.

PropertyDescription
Molecular FormulaC₉H₁₃N₃
Molecular Weight151.22 g/mol
Key InteractionsiNOS, TNF-α
Biological ActivityAnti-inflammatory, potential anticancer effects

Cellular Effects

The compound has demonstrated profound effects on various cell types, notably in cancer cell lines. Research indicates that it can modulate gene expression related to cell proliferation and apoptosis . For instance, in studies involving ovarian cancer cells, this compound was shown to reduce the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases .

Table 2: Cellular Effects Observed

Cell LineEffect Observed
Ovarian Cancer CellsReduced phosphorylation of retinoblastoma
Various Cancer Cell LinesModulation of genes related to apoptosis

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to their inhibition or activation. For example, it has been found to inhibit certain kinases crucial for cellular signaling pathways. This inhibition can alter signaling cascades that are critical for cancer cell survival and proliferation.

Mechanistic Insights

  • Kinase Inhibition : The compound inhibits key kinases involved in cell signaling.
  • Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell cycle regulation.
  • Inflammatory Pathway Suppression : Reduces the activity of pro-inflammatory enzymes.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. For example:

  • In vitro Studies : Demonstrated significant anti-inflammatory activity by inhibiting COX-2 with an IC50 comparable to standard drugs like celecoxib .
  • Anticancer Potential : Exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating its potential as an anticancer agent .

Properties

IUPAC Name

6-butan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXJQDAMSVBCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.